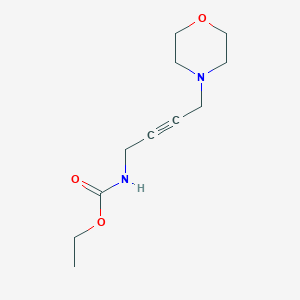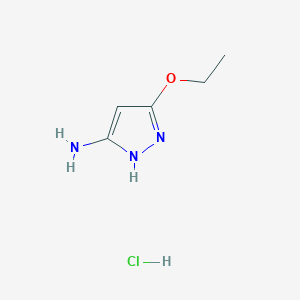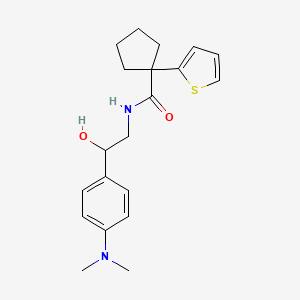
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Cyclopentanecarboxamide Core: This step involves the reaction of cyclopentanone with an amine to form the cyclopentanecarboxamide core.
Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene derivative and a suitable catalyst.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable leaving group on the aromatic ring.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, such as using a hydroxylating agent like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the cyclopentanecarboxamide core can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Jones reagent, PCC, m-CPBA
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Catalysts: Palladium catalysts for coupling reactions
Major Products
Oxidation Products: Carbonyl derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Material Science: The compound’s unique structure may impart interesting electronic or photophysical properties, making it useful in the development of new materials for electronic or optical applications.
Mecanismo De Acción
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophen-2-yl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(furan-2-yl)cyclopentanecarboxamide
- N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(pyridin-2-yl)cyclopentanecarboxamide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiophen-2-yl group, in particular, distinguishes it from similar compounds and may impart unique electronic properties.
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-22(2)16-9-7-15(8-10-16)17(23)14-21-19(24)20(11-3-4-12-20)18-6-5-13-25-18/h5-10,13,17,23H,3-4,11-12,14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWSGBOJSYVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2(CCCC2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[3-(2-fluoro-N-methylanilino)propyl]propanamide](/img/structure/B2922830.png)
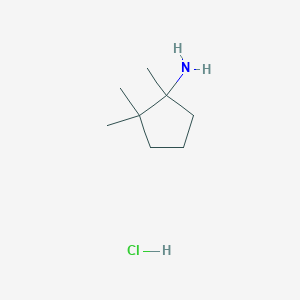
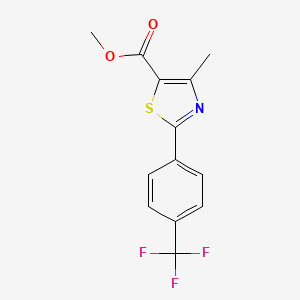

![N-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2922836.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2922837.png)
![1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2922839.png)

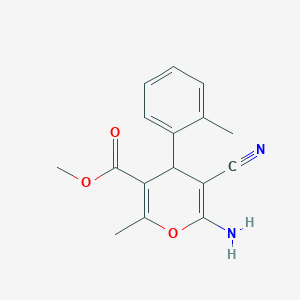
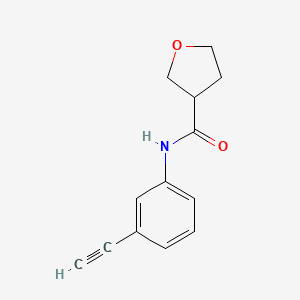
![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2922848.png)
![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B2922851.png)
